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molecular formula C13H9ClF2S B1644472 (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane CAS No. 470716-52-0

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Cat. No. B1644472
M. Wt: 270.73 g/mol
InChI Key: IGFFKYIHTJTKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932271B2

Procedure details

At 0° C., 4-chlorobenzenethiol (5.45 g, 38.2 mmol), triphenylphosphine (11.1 g, 41.6 mmol) and diisopropyl azodicarboxylate (8.16 ml, 41.6 mmol) were sequentially added to a tetrahydrofuran (150 ml) solution of 2,5-difluorobenzyl alcohol (5.00 g, 34.7 mmol). The reaction mixture was stirred at room temperature for 4 days, followed by concentration. The residue thus obtained was purified by silica gel column chromatography (1% ethyl acetate-hexane) to give 2-[(4-chlorophenyl)thiomethyl]-1,4-difluorobenzene (2.68 g, 29%) as a colorless oil.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
8.16 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[F:42][C:43]1[CH:50]=[CH:49][C:48]([F:51])=[CH:47][C:44]=1[CH2:45]O>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:45][C:44]2[CH:47]=[C:48]([F:51])[CH:49]=[CH:50][C:43]=2[F:42])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
11.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8.16 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(CO)C=C(C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (1% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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